5-(o-Tolyl)pyridin-3-amine

Lipophilicity Physicochemical properties Isomer comparison

Researchers screening 5-aryl-pyridin-3-amine kinase inhibitor libraries often encounter false SAR due to regioisomer interchangeability. 5-(o-Tolyl)pyridin-3-amine (CAS 1224740-81-1) resolves this with a sterically constrained ortho-methyl group that locks the dihedral angle, ensuring distinct 3D conformation and target binding compared to meta/para isomers. • XLogP 2.2 & TPSA 38.9 Ų - optimally positioned for passive BBB permeability • RBC = 1 - preorganized scaffold for fragment growing with minimal entropic penalty • Primary amine handle for rapid amidation, reductive amination, or chemoproteomic labeling Supplied at 95% purity with full QA documentation; shipped ambient globally.

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 1224740-81-1
Cat. No. B571978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Tolyl)pyridin-3-amine
CAS1224740-81-1
Synonyms5-o-tolylpyridin-3-aMine
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=CN=C2)N
InChIInChI=1S/C12H12N2/c1-9-4-2-3-5-12(9)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
InChIKeyPHLVRMLCBIIWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(o-Tolyl)pyridin-3-amine (CAS 1224740-81-1): Chemical Identity and Core Procurement Specifications


5-(o-Tolyl)pyridin-3-amine (CAS 1224740-81-1) is a heteroaromatic building block belonging to the 5-aryl-pyridin-3-amine class, defined by a pyridine core substituted with an ortho-tolyl group at the 5-position and a primary amine at the 3-position [1]. Commercially sourced for early-stage medicinal chemistry and chemical biology applications, its baseline procurement profile is established by catalog purities (typically 95%) and long-term storage at controlled room temperature under dry conditions . Computed physicochemical properties, including a molecular weight of 184.24 g/mol, XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 38.9 Ų, and a single rotatable bond, define its drug-like chemical space and differentiate it from positional isomers [2].

Why 5-(o-Tolyl)pyridin-3-amine Cannot Be Replaced by Its Regioisomeric Analogs in Lead Optimization


Generic substitution of 5-(o-Tolyl)pyridin-3-amine with its regioisomeric analogs (e.g., 5-(m-tolyl)- or 5-(p-tolyl)-pyridin-3-amine) or other 5-aryl-pyridin-3-amines is not chemically valid due to quantifiable differences in physicochemical properties that translate to divergent molecular recognition, pharmacokinetic behaviour, and solid-state characteristics [1]. The ortho-methyl group introduces steric hindrance that constrains the dihedral angle between the two aromatic rings, directly altering the compound's 3D conformation and consequently its binding to target proteins compared to its meta- and para- isomers [2]. These structural differences are reflected in computed properties: the ortho-substituted compound possesses a distinct XLogP3-AA value and electrostatic surface potential profile that cannot be recapitulated by its isomers, leading to differential solubility, permeability, and metabolic stability in biological systems [3]. As a result, experimental structure-activity relationships (SAR) derived from the 5-aryl-pyridin-3-amine scaffold are exquisitely sensitive to the position of the methyl substituent, making analog interchangeability a documented source of false-negative and false-positive results in kinase and GPCR inhibitor screening campaigns.

Quantitative Differentiation of 5-(o-Tolyl)pyridin-3-amine: Head-to-Head Property and Purity Evidence


Computed Lipophilicity (XLogP3-AA) Distinguishes Ortho-Tolyl from Meta- and Para-Tolyl Isomers

The octanol-water partition coefficient (XLogP3-AA) of 5-(o-Tolyl)pyridin-3-amine is computed to be 2.2, a value that distinctively reflects the steric and electronic influence of the ortho-methyl group on the pyridin-3-amine scaffold [1]. This lipophilicity differs from the meta-tolyl isomer (5-(m-Tolyl)pyridin-3-amine) and the para-tolyl isomer (5-(p-Tolyl)pyridin-3-amine) [2]. The altered XLogP has direct implications for passive membrane permeability and non-specific protein binding, making the ortho-substituted compound a measurably different chemical entity for drug design.

Lipophilicity Physicochemical properties Isomer comparison

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate from 5-Phenyl-pyridin-3-amine

5-(o-Tolyl)pyridin-3-amine exhibits a TPSA of 38.9 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. The 5-phenyl-pyridin-3-amine analog (CAS 76148-42-0) possesses an identical TPSA and hydrogen bonding profile, but lacks the ortho-methyl group that contributes to steric bulk and lipophilicity [2]. The additional methyl group results in a higher XLogP (2.2 vs. approximately 1.7–1.9 for the unsubstituted phenyl analog, estimated from class-level data), while maintaining the same TPSA, thereby shifting the compound to a different position in the 'drug-likeness' space defined by the TPSA vs. XLogP optimization landscape.

Polar surface area Drug-likeness Solubility

Rotatable Bond Count (RBC) Confers Conformational Rigidity Compared to Flexible Linker Analogs

The compound contains a single rotatable bond between the pyridine and ortho-tolyl rings, as established by its computed descriptor (RBC = 1) [1]. This is significantly fewer than common analogs such as 5-(2-methylbenzyl)pyridin-3-amine, which incorporate a methylene linker and have an RBC of 2. The reduced rotational freedom translates to a lower conformational entropy penalty upon target binding, a well-established principle in structure-based drug design that directly impacts the free energy of binding (ΔG) [2].

Conformational restriction Molecular flexibility Entropy

Optimal Application Scenarios for 5-(o-Tolyl)pyridin-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Ortho-Substituted Aryl Pyridine Scaffolds

As evidenced by its distinct XLogP (2.2) and low TPSA (38.9 Ų) [1], 5-(o-Tolyl)pyridin-3-amine is ideally suited for synthesizing kinase inhibitor libraries where the ortho-tolyl group occupies a hydrophobic back pocket or gatekeeper region. The compound's rigidity (RBC = 1) preorganizes the aryl ring for optimal hydrophobic contacts, while the amino group serves as a synthetic handle for rapid derivatization via amidation or reductive amination. This scaffold is particularly relevant for targets such as p38 MAP kinase or tyrosine kinases, where 5-aryl-pyridin-3-amine cores have demonstrated validated binding modes [2].

CNS Drug Discovery Programs Leveraging Improved Brain Permeability

The combination of a TPSA below 40 Ų and a computed XLogP of 2.2 positions this compound within the desirable physicochemical space for passive blood-brain barrier permeability. This is a differentiated scenario compared to its para-tolyl isomer, which may exhibit a higher crystal packing density and lower solubility, as inferred from class-level observations on tolyl-substituted heterocycles [1]. The ortho-methyl group introduces steric hindrance that can reduce planarity and improve solubility, making it a superior choice for CNS MPO (Multiparameter Optimization) scoring.

Chemical Probe Synthesis for Target Engagement Studies

The primary aromatic amine handle at the 3-position enables facile incorporation of photoaffinity labels (e.g., diazirine) or biotin tags for chemoproteomics [1]. Its minimal rotatable bond count (RBC = 1) is advantageous for maintaining a compact, rigid probe structure that minimizes non-specific binding, a critical requirement for cellular target engagement assays [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 184.24 g/mol and a heavy atom count of 14, this compound adheres to the 'Rule of Three' for fragment libraries. Its well-defined vector from the amino group allows for structure-guided fragment growing. The ortho-methyl substituent introduces a defined steric fingerprint that can be exploited in fragment elaboration campaigns to access novel intellectual property space, differentiating it from the commercially ubiquitous 5-phenyl-pyridin-3-amine fragment [1].

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